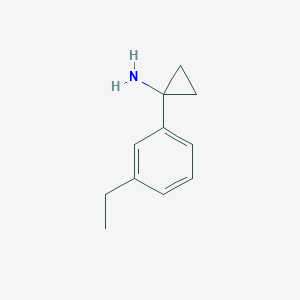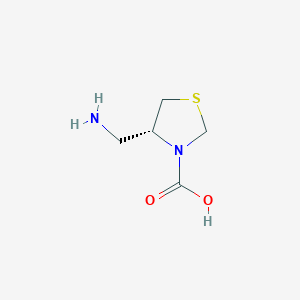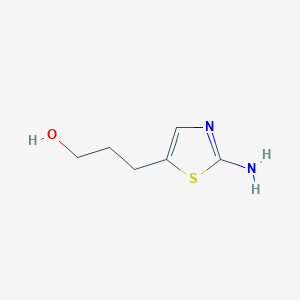
3-Aminotetrahydro-2H-pyran-4-ol
Descripción general
Descripción
“3-Aminotetrahydro-2H-pyran-4-ol” is a chemical compound with the molecular formula C5H11NO2 . It is used as a reagent in the preparation of ERR-α inverse agonists . The compound has a molecular weight of 117.15 .
Molecular Structure Analysis
The molecular structure of “3-Aminotetrahydro-2H-pyran-4-ol” consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The “3-Amino” part refers to an amino group (-NH2) attached to the third carbon in the ring, and the “4-ol” part refers to a hydroxyl group (-OH) attached to the fourth carbon in the ring .Physical And Chemical Properties Analysis
“3-Aminotetrahydro-2H-pyran-4-ol” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Oligopeptides
3-Aminotetrahydro-2H-pyran-4-ol has been utilized in the synthesis of constrained linear oligopeptides. Researchers Stoykova, Linden, and Heimgartner (2013) demonstrated its application in the formation of dipeptides like N-(4-aminotetrahydro-2H-pyran-4-yl)prolinate. These oligopeptides are known for adopting rigid helical conformations, which is significant for studying peptide structure and function (Stoykova, Linden, & Heimgartner, 2013).
Structural and Spectroscopic Analysis
In 2020, Bennett and Murphy isolated a compound related to 3-Aminotetrahydro-2H-pyran-4-ol, which was characterized using various spectroscopic techniques. This study contributes to the understanding of the structural and spectroscopic properties of compounds within this chemical family (Bennett & Murphy, 2020).
Synthesis of Pyran Derivatives
Research in 1998 by Cimarelli and Palmieri focused on the stereoselective synthesis of 5-alkyliden-6-aminotetrahydro-2-pyranones. The study highlighted an isomerization mechanism involving hydroxytetrahydro-2-pyridinones, a process relevant to the development of new synthetic pathways for pyran derivatives (Cimarelli & Palmieri, 1998).
Catalytic Applications
Meglumine was reported as an efficient catalyst for one-pot, three-component combinatorial synthesis involving derivatives of 3-Aminotetrahydro-2H-pyran-4-ol. This method, explored by Guo et al. in 2013, is significant for rapidly constructing a diverse library of 4H-pyrans (Guo et al., 2013).
Drug Development and Biological Studies
The compound has been explored in the context of drug development and biological studies. For example, studies on rhenium(I) and (V) compounds with Schiff bases derived from 4-aminotetrahydropyran, conducted by Jadoo, Booysen, and Akerman in 2017, focused on its potential DNA binding capabilities, highlighting its relevance in medicinal chemistry (Jadoo, Booysen, & Akerman, 2017).
Mecanismo De Acción
Safety and Hazards
The compound is classified as potentially harmful if swallowed, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its vapors, mist, or gas, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3-aminooxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717400 | |
| Record name | 2-Amino-1,5-anhydro-2,4-dideoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminotetrahydro-2H-pyran-4-ol | |
CAS RN |
33318-88-6 | |
| Record name | 2-Amino-1,5-anhydro-2,4-dideoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[1,5-a]pyridine-2-carbothioamide](/img/structure/B1506162.png)


![(3S, 4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine](/img/structure/B1506172.png)





![2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one](/img/structure/B1506193.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B1506196.png)
